molecular formula C6H11NO2 B8464084 Tetrahydro-pyran-4-carbaldehyde oxime

Tetrahydro-pyran-4-carbaldehyde oxime

Cat. No. B8464084
M. Wt: 129.16 g/mol
InChI Key: QFNMOFYAAZJZHG-UHFFFAOYSA-N
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Patent
US08163728B2

Procedure details

To a suspension of tetrahydro-pyran-4-carbaldehyde (36.9 g, 259 mmol) and hydroxylamine (27.2 g, 388 mmol) in ethanol (246 mL) and water (246 mL) was added sodium acetate (42.9 g, 517 mmol) and the resulting mixture heated at 90° C. overnight. After cooling to room temperature the resulting mixture was then evaporated and extracted with diethylether and water. The organic extract was then washed with water, brine, dried over sodium sulfate and evaporated. Purification by chromatography (silica, heptane:ethyl acetate=1:1) afforded the title compound (16.8 g, 50%) which was obtained as a yellow liquid. MS: m/e=129.1 [M+H]+.
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
246 mL
Type
solvent
Reaction Step One
Name
Quantity
246 mL
Type
solvent
Reaction Step One
Quantity
42.9 g
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([CH:7]=O)[CH2:3][CH2:2]1.[NH2:9][OH:10].C([O-])(=O)C.[Na+]>C(O)C.O>[O:1]1[CH2:6][CH2:5][CH:4]([CH:7]=[N:9][OH:10])[CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
36.9 g
Type
reactant
Smiles
O1CCC(CC1)C=O
Name
Quantity
27.2 g
Type
reactant
Smiles
NO
Name
Quantity
246 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
246 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
42.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the resulting mixture
CUSTOM
Type
CUSTOM
Details
was then evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether and water
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was then washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica, heptane:ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)C=NO
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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